Cis vs. Trans Stereoisomer Comparison: Dopamine D2 and D3 Receptor Binding Affinity (Ki)
Benzamide derivatives synthesized from cis-1,2-diaminocyclopropane exhibit nanomolar binding affinities at human dopamine D2 and D3 receptors, whereas the corresponding trans-1,2-diaminocyclopropane derivatives show dramatically reduced affinity (up to >1000 nM) [1]. The (1S,2S) enantiomer, as the defined cis stereoisomer, is essential for achieving this pharmacologically relevant affinity. The cis configuration forces the benzamide group and the basic nitrogen atom into a syn relationship that mimics the bioactive conformation of tropane-based D2/D3 ligands [1].
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | cis-3b: Ki hD2 = 13.4 nM, Ki hD3 = 17.7 nM; cis-3f: Ki hD2 = 6.9 nM, Ki hD3 = 4.5 nM |
| Comparator Or Baseline | trans-3b: Ki hD2 = 816 nM, Ki hD3 = 469 nM; trans-3f: Ki hD2 >1000 nM, Ki hD3 >1000 nM |
| Quantified Difference | cis-3f vs. trans-3f: >145-fold improvement in hD2 affinity; cis-3b vs. trans-3b: 61-fold improvement in hD2 affinity, 26-fold improvement in hD3 affinity |
| Conditions | Recombinant human hD2 and hD3 receptors expressed in CHO cells; radioligand binding assays |
Why This Matters
Only the cis-configured (1S,2S) enantiomer yields high-affinity dopamine receptor ligands; trans stereoisomers are effectively inactive, making stereochemical purity a non-negotiable procurement criterion.
- [1] Yang, D.; Kefi, S.; Audinot, V.; Millan, M.J.; Langlois, M. Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. Bioorg. Med. Chem. 2000, 8, 321-327. View Source
